molecular formula C9H9F3 B12794212 2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane CAS No. 102433-80-7

2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane

Cat. No.: B12794212
CAS No.: 102433-80-7
M. Wt: 174.16 g/mol
InChI Key: QLYYIJDGWYWZHG-UHFFFAOYSA-N
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Description

2,3-Didehydro-3,4,4-trifluorotricyclo(4210(sup 2,5))nonane is a unique fluorinated tricyclic compound Its structure is characterized by the presence of three fluorine atoms and a tricyclic framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane typically involves multiple steps, starting from simpler precursors. One common approach is the fluorination of a tricyclic precursor using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[4.2.1.0(2,5)]nonane: A non-fluorinated analog with similar tricyclic structure but different reactivity and properties.

    3,3,4,4-Tetrafluoro-tricyclo(4.2.1.0(2,5))non-7-ene: Another fluorinated tricyclic compound with different substitution pattern and reactivity.

    3,3-Diethoxytricyclo[4.2.1.0(2,5)]nonane: A compound with ethoxy groups instead of fluorine, leading to different chemical behavior.

Uniqueness

2,3-Didehydro-3,4,4-trifluorotricyclo(4210(sup 2,5))nonane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

102433-80-7

Molecular Formula

C9H9F3

Molecular Weight

174.16 g/mol

IUPAC Name

3,4,4-trifluorotricyclo[4.2.1.02,5]non-2-ene

InChI

InChI=1S/C9H9F3/c10-8-6-4-1-2-5(3-4)7(6)9(8,11)12/h4-5,7H,1-3H2

InChI Key

QLYYIJDGWYWZHG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2=C(C3(F)F)F

Origin of Product

United States

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